2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-
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Overview
Description
2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of various functional groups through specific reactions such as esterification, hydroxylation, and tetrazole formation. Reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicine, the compound’s therapeutic potential can be explored
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and polymers. Its unique properties can contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester and hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes. The tetrazole ring may mimic certain biological molecules, allowing the compound to modulate specific pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3R,8R,9R,12R)-
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups
Properties
CAS No. |
198904-20-0 |
---|---|
Molecular Formula |
C38H57N9O7 |
Molecular Weight |
751.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[[4-(2-tert-butyltetrazol-5-yl)phenyl]methyl]-2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H57N9O7/c1-36(2,3)29(40-34(51)53-10)32(49)39-27(21-24-15-13-12-14-16-24)28(48)23-46(44-33(50)30(37(4,5)6)41-35(52)54-11)22-25-17-19-26(20-18-25)31-42-45-47(43-31)38(7,8)9/h12-20,27-30,48H,21-23H2,1-11H3,(H,39,49)(H,40,51)(H,41,52)(H,44,50)/t27-,28-,29+,30+/m0/s1 |
InChI Key |
RXWRDDXNHGYOJF-VZNYXHRGSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
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